molecular formula C9H10N2O3S B14807008 4-Cyclopropoxy-2-(methylthio)-3-nitropyridine

4-Cyclopropoxy-2-(methylthio)-3-nitropyridine

Cat. No.: B14807008
M. Wt: 226.25 g/mol
InChI Key: UZLVIOBHTPQJFI-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-(methylthio)-3-nitropyridine is an organic compound with a unique structure that includes a cyclopropoxy group, a methylthio group, and a nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-(methylthio)-3-nitropyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nitration of a pyridine derivative followed by the introduction of the cyclopropoxy and methylthio groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-(methylthio)-3-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride in a polar aprotic solvent.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions

    Substitution: Sodium hydride, polar aprotic solvents

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

4-Cyclopropoxy-2-(methylthio)-3-nitropyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor or activator of specific biological pathways.

    Medicine: It may have potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-(methylthio)-3-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methylthio groups can modulate the compound’s binding affinity and specificity, while the nitro group can participate in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropoxy-2-(methylthio)nicotinamide
  • 4-Cyclopropoxy-2-(methylthio)nicotinic acid
  • 4-Cyclopropoxy-2-isopropoxy-3-(methylthio)pyridine

Uniqueness

4-Cyclopropoxy-2-(methylthio)-3-nitropyridine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the cyclopropoxy and methylthio groups further enhances its versatility and applicability in various research and industrial contexts.

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

4-cyclopropyloxy-2-methylsulfanyl-3-nitropyridine

InChI

InChI=1S/C9H10N2O3S/c1-15-9-8(11(12)13)7(4-5-10-9)14-6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

UZLVIOBHTPQJFI-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=C1[N+](=O)[O-])OC2CC2

Origin of Product

United States

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